REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[CH:12](OC)[O:13]C.O.C(OCC)(=O)C>O1CCCC1>[Cl:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[CH:12]=[O:13]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1CCC)F)C(OC)OC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The obtained extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=30:1→3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1CCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 970 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |